molecular formula C19H18N2O3 B13375538 2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one

2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one

Cat. No.: B13375538
M. Wt: 322.4 g/mol
InChI Key: GBWWDBVURTUNDO-ZCXUNETKSA-N
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Description

2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one typically involves the condensation of 4-isopropylbenzaldehyde with 1-methyl-1,2-dihydro-3H-indol-3-one in the presence of a nitro group. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced indole derivatives, and various substituted indole compounds .

Scientific Research Applications

2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

(2Z)-1-methyl-2-[nitro-(4-propan-2-ylphenyl)methylidene]indol-3-one

InChI

InChI=1S/C19H18N2O3/c1-12(2)13-8-10-14(11-9-13)17(21(23)24)18-19(22)15-6-4-5-7-16(15)20(18)3/h4-12H,1-3H3/b18-17-

InChI Key

GBWWDBVURTUNDO-ZCXUNETKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C(=C/2\C(=O)C3=CC=CC=C3N2C)/[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3N2C)[N+](=O)[O-]

Origin of Product

United States

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